N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline
Overview
Description
N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group attached to an aniline ring, with a cyclopropylmethyl substituent on the nitrogen atom
Mechanism of Action
Target of Action
Trifluoromethyl-containing compounds, which have three equivalent c–f bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .
Mode of Action
It’s known that trifluoromethyl-containing compounds can undergo c–f bond activation, which is a challenging task in organic synthesis .
Biochemical Pathways
The compound may be involved in the biosynthesis of cyclopropane, a structural motif widespread in natural products and usually essential for biological activities . The enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .
Pharmacokinetics
The compound is a liquid at 20°c , which may influence its absorption, distribution, metabolism, and excretion in the body.
Action Environment
The action, efficacy, and stability of N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and in a cool, dry place below 15°C . It should also avoid exposure to air .
Biochemical Analysis
Biochemical Properties
N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group in this compound is known to interact with various enzymes and proteins, influencing their activity. For instance, it has been observed that the trifluoromethyl group can enhance the stability and reactivity of radical intermediates, which are crucial in many biochemical processes . The interactions between this compound and biomolecules such as enzymes and proteins are primarily mediated through non-covalent interactions, including hydrogen bonding and van der Waals forces.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of key signaling molecules, leading to changes in downstream signaling pathways that regulate cell growth, differentiation, and apoptosis . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoromethyl group in this compound is known to form stable radical intermediates, which can interact with various enzymes and proteins, leading to their inhibition or activation . These interactions can result in changes in the activity of metabolic pathways and cellular processes, ultimately affecting cell function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of the compound on cellular function have been studied in both in vitro and in vivo settings, revealing that prolonged exposure can lead to changes in cell signaling pathways, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, the trifluoromethyl group in this compound can enhance the reactivity of radical intermediates, leading to changes in the activity of enzymes that catalyze important biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-(trifluoromethyl)aniline and cyclopropylmethyl chloride.
N-Alkylation: The key step involves the N-alkylation of 3-(trifluoromethyl)aniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the N-alkylation process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethyl alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.
Major Products
Oxidation: this compound N-oxide.
Reduction: this compound alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline has several scientific research applications:
Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its trifluoromethyl group, which can enhance metabolic stability and bioavailability.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Chemical Biology: The compound serves as a probe in studying biological systems, particularly in understanding the interactions of trifluoromethylated compounds with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-4-(trifluoromethyl)aniline
- N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline
- N-(cyclopropylmethyl)-3-(difluoromethyl)aniline
Uniqueness
N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group on the aniline ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The presence of the cyclopropylmethyl group also imparts distinct steric and electronic effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-2-1-3-10(6-9)15-7-8-4-5-8/h1-3,6,8,15H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMVDEPFTHQMEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585670 | |
Record name | N-(Cyclopropylmethyl)-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887590-43-4 | |
Record name | N-(Cyclopropylmethyl)-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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